molecular formula C21H26N2O2 B5805130 N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide

Cat. No.: B5805130
M. Wt: 338.4 g/mol
InChI Key: USSDUQRRNHDEKA-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a butanoylamino group attached to the phenyl ring and a tert-butyl group on the benzamide moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industry.

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-8-19(24)22-17-9-6-7-10-18(17)23-20(25)15-11-13-16(14-12-15)21(2,3)4/h6-7,9-14H,5,8H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDUQRRNHDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide typically involves the following steps:

    Formation of the butanoylamino group: This step involves the reaction of butanoic acid with an appropriate amine to form the butanoylamino group.

    Attachment to the phenyl ring: The butanoylamino group is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves the reaction of the substituted phenyl ring with 4-tert-butylbenzoyl chloride to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butanoylamino)phenyl]-2-phenylbutanamide
  • 4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide
  • 4-tert-butyl-N-[4-[2-(phenoxy)butanoylamino]phenyl]benzamide

Uniqueness

N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide is unique due to its specific substitution pattern and the presence of both butanoylamino and tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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